molecular formula C18H24N4O3S B11969013 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11969013
M. Wt: 376.5 g/mol
InChI Key: VAOGFLGTOVUTKC-YBFXNURJSA-N
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Description

5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a triazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a condensation reaction with trimethoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the imine bond, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the trimethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclohexyl-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-cyclohexyl-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

The uniqueness of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H24N4O3S/c1-23-13-9-15(24-2)14(16(10-13)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+

InChI Key

VAOGFLGTOVUTKC-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3CCCCC3)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3)OC

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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